![molecular formula C13H20O4S B14228628 1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene CAS No. 501429-02-3](/img/structure/B14228628.png)
1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene is an organic compound characterized by the presence of three methoxy groups and a propoxy group substituted with a methylsulfanyl group on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene can be achieved through several synthetic routes. One common method involves the alkylation of 1,2,3-trimethoxybenzene with 3-chloropropyl methyl sulfide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 1,2,3-Trimethoxybenzene
Reagent: 3-Chloropropyl methyl sulfide
Catalyst: Potassium carbonate (K2CO3)
Solvent: Acetone
Reaction Conditions: Reflux for several hours
The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the methoxy groups, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of demethylated products
Substitution: Formation of substituted benzene derivatives
Applications De Recherche Scientifique
1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. For example, the methylsulfanyl group may undergo oxidation to form reactive intermediates that can modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Trimethoxybenzene: Lacks the propoxy and methylsulfanyl groups, making it less versatile in certain reactions.
1,2,3-Trimethoxy-5-(methylsulfonyl)benzene: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical reactivity.
1,2,3-Trimethoxy-5-(methylsulfonyloxy)benzene: Features a sulfonyloxy group, which imparts distinct chemical properties.
Uniqueness
1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene is unique due to the presence of both methoxy and methylsulfanyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
501429-02-3 |
|---|---|
Formule moléculaire |
C13H20O4S |
Poids moléculaire |
272.36 g/mol |
Nom IUPAC |
1,2,3-trimethoxy-5-(3-methylsulfanylpropoxy)benzene |
InChI |
InChI=1S/C13H20O4S/c1-14-11-8-10(17-6-5-7-18-4)9-12(15-2)13(11)16-3/h8-9H,5-7H2,1-4H3 |
Clé InChI |
JNACRXIJCJURRA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)OCCCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228550.png)

![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)
![Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]-](/img/structure/B14228559.png)

![N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid](/img/structure/B14228569.png)
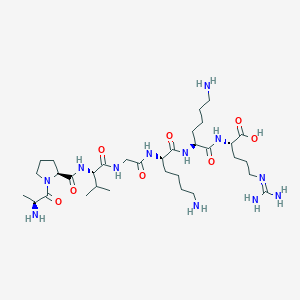

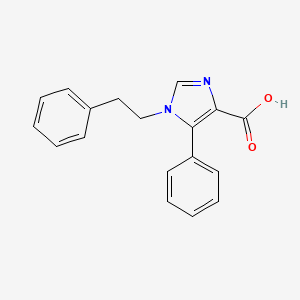
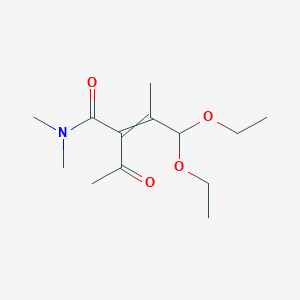
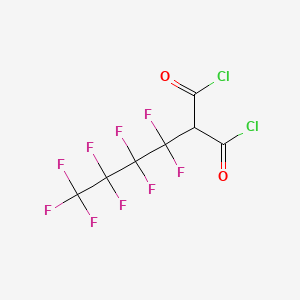
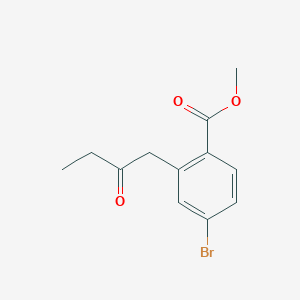
![Acetamide, N-[(4-formylphenyl)sulfonyl]-](/img/structure/B14228615.png)
![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B14228627.png)
